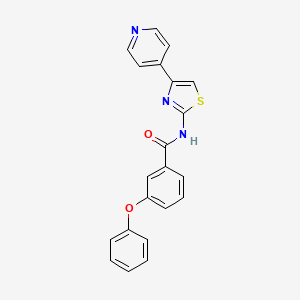

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-9-11-22-12-10-15)16-5-4-8-18(13-16)26-17-6-2-1-3-7-17/h1-14H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNJNAGHHCZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with phenoxybenzoic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group in the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzamide derivatives

Substitution: Halogenated or nucleophile-substituted derivatives

Aplicaciones Científicas De Investigación

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and pyridine rings.

Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its conjugated structure and electronic properties.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can be contextualized against related benzamide-thiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and biological relevance:

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: Pyridine Position: Pyridin-4-yl (target compound) vs. Benzamide Modifications: Phenoxy (target) vs. methyl (compound 3) or methylsulfonyl (7a) groups impact lipophilicity and solubility. Sulfonyl groups (e.g., 7a) may enhance metabolic stability.

Synthetic Efficiency: EDCI/HOBt-mediated coupling (compound 3: 83% yield) is a reliable method for benzamide-thiazole derivatives. The target compound likely follows a similar pathway, though yields may vary with phenoxy group reactivity.

Biological Relevance :

- Pyridin-2-yl thiazoles (e.g., 7a, GSK1570606A) show activity against epigenetic enzymes (KDM4A) or microbial targets. Pyridin-4-yl derivatives (target, compound 3) remain underexplored but may offer unique selectivity profiles.

Actividad Biológica

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure, which includes a benzamide core, a phenoxy substituent, and a thiazole ring linked to a pyridine moiety. This structural arrangement suggests significant biological activity, making it relevant for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 321.38 g/mol. The presence of the thiazole and pyridine rings is indicative of potential interactions with biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole and pyridine moieties can enhance its inhibitory effects against these cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes, potentially influencing pathways related to cancer progression. Molecular docking studies have identified specific binding sites on target proteins, such as rho-associated protein kinase 1 (ROCK-1), suggesting a mechanism for its anticancer activity.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound binds to specific receptors, modulating their activity and affecting cellular signaling pathways.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells, contributing to its anticancer effects.

Case Studies

In a recent study focused on the synthesis and evaluation of derivatives related to this compound, researchers found that certain modifications led to enhanced anticancer activity compared to the parent compound. For example, the introduction of additional functional groups on the thiazole ring significantly increased potency against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.